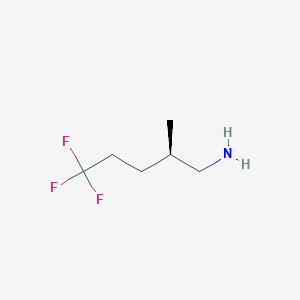

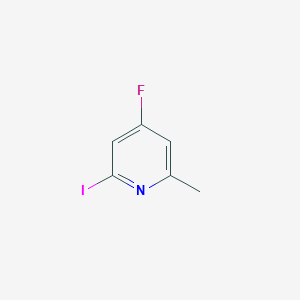

![molecular formula C19H23NO5 B2527541 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide CAS No. 303971-52-0](/img/structure/B2527541.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide is not directly discussed in the provided papers. However, the papers do discuss related compounds with similar structural motifs and pharmacological activities. For instance, the first paper discusses a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides that were evaluated as opioid kappa agonists. These compounds share a similar acetamide core with the compound but differ in their aromatic substituents and the presence of a pyrrolidinyl group . The second paper describes the synthesis and anticonvulsant activity of a group of acetamides with a phenoxy moiety, which is structurally related to the methoxyphenoxy group in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves starting from chiral amino acids and introducing various alkyl and aryl substituents. In the case of the opioid kappa agonists, the synthesis aimed to produce compounds capable of adopting a conformation similar to the known agonist U-50488 . For the anticonvulsant acetamides, the synthesis process is not detailed, but it is implied that the trans- and cis-isomers of the compounds were prepared and investigated .

Molecular Structure Analysis

Conformational analysis plays a crucial role in the development of pharmacologically active compounds. The first paper highlights the importance of the ability of the synthesized compounds to occupy an energy minimum close to that of a known agonist to possess kappa agonist properties . Although the exact molecular structure analysis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide is not provided, it can be inferred that its activity could also be influenced by its ability to adopt a bioactive conformation.

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for the compound . However, the synthesis of similar compounds typically involves reactions such as alkylation, acylation, and arylation to introduce the appropriate functional groups onto the acetamide scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide are not discussed in the provided papers. However, the properties of acetamides in general can include moderate to high polarity, the potential for hydrogen bonding, and stability under physiological conditions. The presence of methoxy groups can influence the lipophilicity of the compound, which in turn can affect its pharmacokinetic properties .

科学的研究の応用

Organic Synthesis Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide has been utilized in the synthesis of complex organic molecules, demonstrating its versatility as a chemical precursor. For instance, it was involved in Mn(III)/Cu(II)-mediated oxidative radical cyclizations leading to erythrinanes, showcasing its potential in synthesizing complex cyclic structures with pharmaceutical relevance (Shiho Chikaoka et al., 2003).

Enzymatic Modification for Antioxidant Production

The compound has shown promise in studies focusing on enzymatic modifications to enhance the antioxidant capacity of phenolic compounds. This includes research on the laccase-mediated oxidation of related phenolic compounds to produce dimers with significantly higher antioxidant capacity than their starting materials, indicating a potential application in developing bioactive compounds for food and pharmaceutical industries (O. E. Adelakun et al., 2012).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, derivatives of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide have been synthesized and assessed for their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This includes the development of novel acetamide derivatives through multi-step synthesis, highlighting the compound's potential as a core structure for developing drugs with diverse therapeutic effects (P. Rani et al., 2016).

Moreover, the compound has been a key intermediate in synthesizing protein tyrosine phosphatase 1B inhibitors, indicating its role in developing antidiabetic medications (A. Saxena et al., 2009).

特性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5/c1-22-15-5-7-16(8-6-15)25-13-19(21)20-11-10-14-4-9-17(23-2)18(12-14)24-3/h4-9,12H,10-11,13H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQMLYLKBIBDGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NCCC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

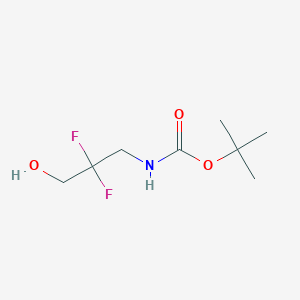

![methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2527458.png)

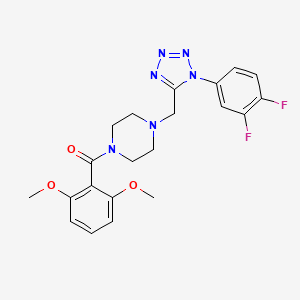

![6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2527460.png)

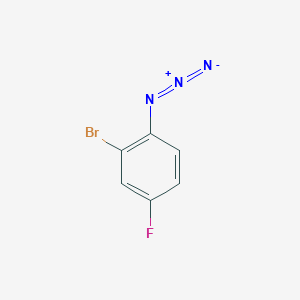

![1-ethyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2527464.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527481.png)